![molecular formula C21H18N2O6 B4984726 N-[2-(2-furoylamino)benzoyl]tyrosine](/img/structure/B4984726.png)
N-[2-(2-furoylamino)benzoyl]tyrosine
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Overview
Description
N-[2-(2-furoylamino)benzoyl]tyrosine, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases.
Mechanism of Action
N-[2-(2-furoylamino)benzoyl]tyrosine binds to S1P receptors on lymphocytes, causing their internalization and degradation. This prevents the lymphocytes from exiting lymph nodes and entering circulation, reducing their activation and subsequent tissue damage. N-[2-(2-furoylamino)benzoyl]tyrosine also has additional effects on other immune cells, including dendritic cells and natural killer cells, further modulating the immune response.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)benzoyl]tyrosine has been shown to have a variety of biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells, and alters their function. N-[2-(2-furoylamino)benzoyl]tyrosine also affects the expression of cytokines and chemokines, further modulating the immune response. In addition, N-[2-(2-furoylamino)benzoyl]tyrosine has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[2-(2-furoylamino)benzoyl]tyrosine has several advantages for use in lab experiments. It is a synthetic compound, making it readily available and reproducible. It has also been extensively studied, allowing for a thorough understanding of its mechanism of action and potential therapeutic applications. However, there are also limitations to its use. N-[2-(2-furoylamino)benzoyl]tyrosine has a short half-life and is rapidly metabolized in vivo, making it difficult to maintain therapeutic levels. In addition, N-[2-(2-furoylamino)benzoyl]tyrosine has been shown to have off-target effects on other S1P receptors, potentially leading to unintended consequences.
Future Directions
There are several future directions for the study of N-[2-(2-furoylamino)benzoyl]tyrosine. One potential avenue is the development of N-[2-(2-furoylamino)benzoyl]tyrosine analogs with improved pharmacokinetic properties, allowing for sustained therapeutic levels. Another direction is the investigation of N-[2-(2-furoylamino)benzoyl]tyrosine in combination with other immunomodulatory agents, potentially increasing its efficacy. Finally, N-[2-(2-furoylamino)benzoyl]tyrosine may have potential applications in the treatment of other diseases, including cancer and cardiovascular disease, which warrant further investigation.
Conclusion:
In conclusion, N-[2-(2-furoylamino)benzoyl]tyrosine is a synthetic compound with immunomodulatory effects that has been extensively studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. N-[2-(2-furoylamino)benzoyl]tyrosine has the potential to be a promising candidate for the treatment of various autoimmune diseases and neurodegenerative diseases, and further research is warranted to fully explore its potential.
Synthesis Methods
N-[2-(2-furoylamino)benzoyl]tyrosine is synthesized from 2-amino-2-(2-furoyl)acetic acid and 4-(4-chlorophenyl)butan-2-one. The reaction involves the formation of an amide bond between the two compounds, followed by cyclization to form the final product. The synthesis of N-[2-(2-furoylamino)benzoyl]tyrosine has been optimized to increase yield and purity, making it a viable compound for research purposes.
Scientific Research Applications
N-[2-(2-furoylamino)benzoyl]tyrosine has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects by binding to sphingosine-1-phosphate (S1P) receptors on lymphocytes, preventing their egress from lymph nodes and reducing their activation. This makes N-[2-(2-furoylamino)benzoyl]tyrosine a promising candidate for the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and rheumatoid arthritis.
properties
IUPAC Name |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-14-9-7-13(8-10-14)12-17(21(27)28)23-19(25)15-4-1-2-5-16(15)22-20(26)18-6-3-11-29-18/h1-11,17,24H,12H2,(H,22,26)(H,23,25)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYADKBYZJTQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)tyrosine |
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